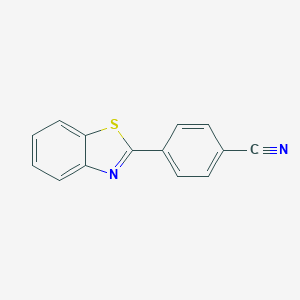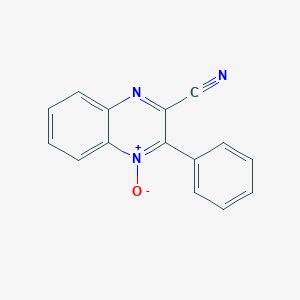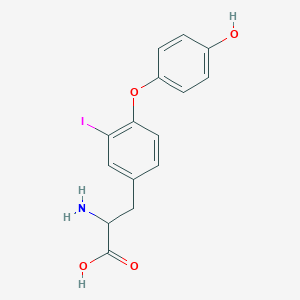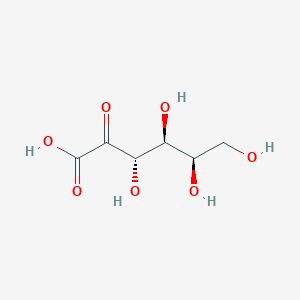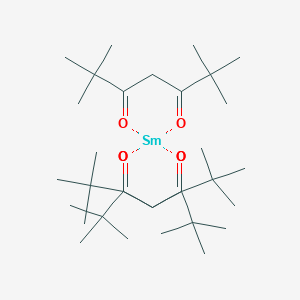
Butirato de resorufina
Descripción general
Descripción
Butírico de resorufina: es un sustrato fluorogénico que se usa comúnmente en ensayos bioquímicos. Es particularmente conocido por su aplicación en la detección de actividades de lipasas de triglicéridos y colinesterasa. El compuesto exhibe fluorescencia con longitudes de onda de excitación y emisión de 570 nm y 580 nm, respectivamente .
Aplicaciones Científicas De Investigación
Química: El butírico de resorufina se utiliza como sustrato fluorogénico en varios ensayos bioquímicos para estudiar la cinética y la actividad enzimática. Es particularmente útil en la detección y cuantificación de actividades de lipasas de triglicéridos y colinesterasa .
Biología: En la investigación biológica, el butírico de resorufina se emplea para monitorear las actividades enzimáticas en cultivos celulares y muestras de tejido. Sus propiedades fluorescentes permiten el seguimiento en tiempo real de las reacciones enzimáticas, lo que lo convierte en una herramienta valiosa para estudiar los procesos metabólicos y la regulación enzimática.
Medicina: El butírico de resorufina se utiliza en ensayos de diagnóstico para detectar deficiencias o anormalidades enzimáticas en muestras clínicas. También se utiliza en el descubrimiento y desarrollo de fármacos para detectar posibles inhibidores o activadores de enzimas específicas.
Industria: En el sector industrial, el butírico de resorufina se utiliza en procesos de control de calidad para garantizar el correcto funcionamiento de productos basados en enzimas. También se emplea en el desarrollo de biosensores para detectar actividades enzimáticas específicas en diversas aplicaciones.
Mecanismo De Acción
El butírico de resorufina actúa como sustrato para enzimas como las lipasas de triglicéridos y la colinesterasa. Tras la hidrólisis enzimática, el butírico de resorufina se escinde para liberar resorufina, que presenta una fuerte fluorescencia. La intensidad de la fluorescencia se puede medir para cuantificar la actividad enzimática. Los objetivos moleculares del butírico de resorufina son los sitios activos de las enzimas, donde tiene lugar la reacción de hidrólisis .
Análisis Bioquímico
Biochemical Properties
Resorufin butyrate interacts with enzymes such as triglyceride lipases and cholinesterase . Upon enzymatic cleavage by these enzymes, resorufin is released . This interaction is crucial for the detection of various biological molecules in situ and in real-time .
Cellular Effects
The effects of Resorufin butyrate on cells are primarily observed through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of Resorufin butyrate can influence cell function by altering the levels of these enzymes .
Molecular Mechanism
Resorufin butyrate exerts its effects at the molecular level through its interactions with enzymes. When Resorufin butyrate is cleaved by enzymes like triglyceride lipases or cholinesterase, resorufin is released . This process can influence enzyme activity and subsequently alter cellular processes .
Metabolic Pathways
Resorufin butyrate is involved in metabolic pathways through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of Resorufin butyrate can influence these metabolic pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El butírico de resorufina se puede sintetizar mediante la esterificación de la resorufina con ácido butírico. La reacción normalmente implica el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del producto éster.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el butírico de resorufina no están ampliamente documentados, el enfoque general implicaría reacciones de esterificación a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. El proceso probablemente incluiría pasos para la purificación, como la recristalización o la cromatografía, para asegurar que el producto final cumpla con las especificaciones requeridas para los ensayos bioquímicos.
Análisis De Reacciones Químicas
Tipos de reacciones: El butírico de resorufina experimenta principalmente reacciones de hidrólisis catalizadas por enzimas como las lipasas de triglicéridos y la colinesterasa. La hidrólisis del butírico de resorufina da como resultado la liberación de resorufina, que se puede detectar a través de sus propiedades fluorescentes.
Reactivos y condiciones comunes:
Hidrólisis: Hidrólisis enzimática utilizando lipasas de triglicéridos o colinesterasa en una solución acuosa tamponada.
Esterificación: Dicyclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) en condiciones anhidras.
Productos principales:
Hidrólisis: Resorufina y ácido butírico.
Esterificación: Butírico de resorufina.
Comparación Con Compuestos Similares
Compuestos similares:
Acetato de resorufina: Otro éster de resorufina, utilizado como sustrato para diferentes esterasas.
Éter bencílico de resorufina: Se utiliza como sonda fluorescente para detectar la actividad enzimática.
Fosfato de resorufina: Un sustrato para fosfatasas, utilizado en varios ensayos bioquímicos.
Unicidad: El butírico de resorufina es único en su aplicación específica para detectar actividades de lipasas de triglicéridos y colinesterasa. Sus propiedades de fluorescencia y la facilidad de detección lo convierten en una opción preferida en los ensayos bioquímicos. En comparación con otros derivados de resorufina, el butírico de resorufina ofrece una ventaja distinta en el estudio del metabolismo lipídico y la cinética enzimática relacionada con la descomposición de los triglicéridos .
Propiedades
IUPAC Name |
(7-oxophenoxazin-3-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJTZDRUTUWWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407477 | |
| Record name | Resorufin butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-42-9 | |
| Record name | Resorufin butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes resorufin butyrate a suitable substrate for studying triglyceride lipases?
A1: Resorufin butyrate offers several advantages as a substrate for triglyceride lipase research. [, ] It is soluble and monomeric in assay conditions, eliminating the complications of particle-based artifacts often encountered with traditional lipid-based substrates. [] Upon hydrolysis by the lipase, resorufin butyrate releases resorufin, a fluorescent molecule. This allows for straightforward and sensitive monitoring of enzyme activity using fluorescence-based assays. [, ]
Q2: Has resorufin butyrate been used to identify any potential drug leads?
A3: Yes, high-throughput screening utilizing a fluorescence-based assay with resorufin butyrate as the substrate led to the identification of ebselen as a potent inhibitor of M. tuberculosis Ag85C. [] Ebselen, initially recognized for its antioxidant properties, demonstrated inhibitory activity in the nanomolar range against Ag85C. [] This discovery underscores the value of resorufin butyrate in screening for enzyme inhibitors and uncovering novel therapeutic candidates for diseases like tuberculosis.
Q3: Are there any limitations to using resorufin butyrate as a substrate in enzyme studies?
A4: While a valuable tool, there are considerations when employing resorufin butyrate. While its interaction with Ag85C is documented, [] it's crucial to validate its suitability for other enzyme classes beyond lipases. Additionally, its potential for non-specific interactions with certain enzymes or assay components should be evaluated during assay development and validation. Comparing results obtained with resorufin butyrate to those with established substrates can strengthen experimental findings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



